Cas no 892-48-8 ((2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)oxolane-3,4-diol)

(2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)oxolane-3,4-diol structure
892-48-8 structure
Nome del prodotto:(2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)oxolane-3,4-diol
Numero CAS:892-48-8
MF:C10H12ClN5O3
MW:285.686980247498
MDL:MFCD00049038
CID:724467
PubChem ID:5327118

(2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)oxolane-3,4-diol Proprietà chimiche e fisiche

Nomi e identificatori

    • Adenosine,5'-chloro-5'-deoxy-
    • 5'-Chloro-5'-deoxyadenosine
    • (2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(chloromethyl)oxolane-3,4-diol
    • 5'-Deoxy-5'-chloroadenosine
    • 5′-Chloro-5′-deoxyadenosine (ACI)
    • 5′-Deoxy-5′-chloroadenosine
    • (2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)oxolane-3,4-diol
    • (2R,3R,4S,5R)-2-(6-Aminopurin-9-yl)-5-(iodomethyl)oxolane-3,4-diol
    • 5'-CIDA
    • 892-48-8
    • 5'chloro-5'-deoxyadenosine
    • PD070072
    • F12250
    • CHEMBL404658
    • (2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)tetrahydrofuran-3,4-diol
    • 5-Deoxy-5-chloroadenosine
    • SCHEMBL2116089
    • (2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl) tetrahydrofuran-3,4-diol
    • CHEBI:47133
    • DS-8004
    • PDSP2_001052
    • BRN 0624885
    • ADENOSINE, 5'-CHLORO-5'-DEOXY-
    • AKOS016023925
    • CS-W000275
    • Q27120769
    • PDSP1_001068
    • DTXSID10875948
    • C19768
    • 5CD
    • IYSNPOMTKFZDHZ-KQYNXXCUSA-N
    • MFCD00049038
    • 5'-Chloroadenosine
    • MDL: MFCD00049038
    • Inchi: 1S/C10H12ClN5O3/c11-1-4-6(17)7(18)10(19-4)16-3-15-5-8(12)13-2-14-9(5)16/h2-4,6-7,10,17-18H,1H2,(H2,12,13,14)/t4-,6-,7-,10-/m1/s1
    • Chiave InChI: IYSNPOMTKFZDHZ-KQYNXXCUSA-N
    • Sorrisi: O[C@@H]1[C@H](O)[C@@H](CCl)O[C@H]1N1C=NC2C(=NC=NC1=2)N

Proprietà calcolate

  • Massa esatta: 285.06300
  • Massa monoisotopica: 285.0628670g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 19
  • Conta legami ruotabili: 2
  • Complessità: 338
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -0.3
  • Superficie polare topologica: 119Ų

Proprietà sperimentali

  • Punto di fusione: 187 °C (exothermic decomp onset @144.5 C)(lit.)
  • PSA: 119.31000
  • LogP: -0.15230

(2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)oxolane-3,4-diol Informazioni sulla sicurezza

  • Parola segnale:Warning
  • Dichiarazione di pericolo: H302-H315-H319-H335
  • Dichiarazione di avvertimento: P261-P305+P351+P338
  • WGK Germania:3
  • RTECS:AU7357200
  • Condizioni di conservazione:Keep in dark place,Sealed in dry,2-8°C(BD103561)

(2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)oxolane-3,4-diol Dati doganali

  • CODICE SA:2934999090
  • Dati doganali:

    Codice doganale cinese:

    2934999090

    Panoramica:

    293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

(2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)oxolane-3,4-diol Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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892-48-8 96%
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TRC
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$431.00 2023-05-18
eNovation Chemicals LLC
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$ 75.00 2023-09-08
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$45.0 2022-04-26
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TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
C3773-5G
5'-Chloro-5'-deoxyadenosine
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¥220.00 2024-04-15
Ambeed
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892-48-8 97%
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(2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)oxolane-3,4-diol
892-48-8 97%
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¥198.0 2022-06-10

(2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)oxolane-3,4-diol Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Ammonium hydroxide Solvents: Methanol ;  1 h, rt
Riferimento
Potent SARS-CoV-2 mRNA Cap Methyltransferase Inhibitors by Bioisosteric Replacement of Methionine in SAM Cosubstrate
Bobileva, Olga; Bobrovs, Raitis ; Kanepe, Iveta; Patetko, Liene; Kalnins, Gints; et al, ACS Medicinal Chemistry Letters, 2021, 12(7), 1102-1107

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Pyridine ,  Thionyl chloride Solvents: Acetonitrile ;  0 °C; 3 h, 0 °C; 0 °C → rt; 16 h, rt
1.2 Reagents: Ammonium hydroxide Solvents: Methanol ,  Water ;  30 min, rt
Riferimento
S-Adenosyl methionine cofactor modifications enhance the biocatalytic repertoire of small molecule C-alkylation
McKean, Iain J. W.; Sadler, Joanna C.; Cuetos, Anibal; Frese, Amina; Humphreys, Luke D.; et al, Angewandte Chemie, 2019, 58(49), 17583-17588

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Pyridine ,  Thionyl chloride Solvents: Acetonitrile ;  4 h, 0 °C; overnight, rt
1.2 Reagents: Ammonia Solvents: Water ;  rt
Riferimento
Convenient preparation of pinometostat and related 5'-deoxy-5'-amino adenosine derivatives as well as their activity against DOT1L
Liu, Tongchao; Ren, Huanming; Li, Cong; Chen, Guohua; Cheng, Maosheng; et al, Tetrahedron Letters, 2018, 59(4), 415-417

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Acetonitrile ,  Pyridine ;  0 °C; 4 h, 5 °C; overnight, 5 °C → rt
1.2 Reagents: Ammonium hydroxide Solvents: Methanol ,  Water ;  30 min, rt
Riferimento
Discovery of a Dual PRMT5-PRMT7 Inhibitor
Smil, David; Eram, Mohammad S.; Li, Fengling; Kennedy, Steven; Szewczyk, Magdalena M.; et al, ACS Medicinal Chemistry Letters, 2015, 6(4), 408-412

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Pyridine ,  Thionyl chloride Solvents: Acetonitrile ;  0 °C; 4 h, 0 °C; overnight, rt
1.2 Reagents: Ammonia Solvents: Methanol ,  Water ;  30 min, rt
Riferimento
Modification of the length and structure of the linker of N6-benzyladenosine modulates its selective antiviral activity against enterovirus 71
Drenichev, Mikhail S.; Oslovsky, Vladimir E.; Sun, Liang; Tijsma, Aloys; Kurochkin, Nikolay N.; et al, European Journal of Medicinal Chemistry, 2016, 111, 84-94

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Pyridine ,  Thionyl chloride Solvents: Acetonitrile ;  0 - 5 °C; 3 h, 0 °C; overnight, 0 °C; 0 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 5 - 6, rt
1.3 Reagents: Ammonium hydroxide Solvents: Methanol ,  Water ;  1 h, rt
Riferimento
Synthesis and characterization of Se-adenosyl-L-selenohomocysteine selenoxide
Duclos, Richard I. Jr.; Cleary, Dillon C.; Catcott, Kalli C.; Zhou, Zhaohui Sunny, Journal of Sulfur Chemistry, 2015, 36(2), 135-144

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Pyridine ,  Thionyl chloride Solvents: Acetonitrile ;  5 min, 0 °C; 3 h, 0 °C; 0 °C → 22 °C; 16 h, 22 °C
1.2 Reagents: Ammonia Solvents: Water ;  30 min, 22 °C
Riferimento
Structural and Functional Basis of C-Methylation of Coumarin Scaffolds by NovO
Sadler, Joanna C.; Chung, Chun-wa H.; Mosley, Julie E.; Burley, Glenn A. ; Humphreys, Luke D., ACS Chemical Biology, 2017, 12(2), 374-379

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Pyridine ,  Thionyl chloride Solvents: Acetonitrile ;  5 min, 0 °C; 3 h, 0 °C; 0 °C → 22 °C; 16 h, 22 °C
1.2 Reagents: Ammonia Solvents: Water ;  30 min, 22 °C
Riferimento
A Tandem enzymatic sp2-C-methylation process: Coupling in Situ S-adenosyl-L-methionine formation with methyl transfer
Sadler, Joanna C. ; Humphreys, Luke D.; Snajdrova, Radka; Burley, Glenn A., ChemBioChem, 2017, 18(11), 992-995

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Pyridine ,  Thionyl chloride Solvents: Acetonitrile ;  0 °C; 4 h, 5 °C; overnight, 5 °C → rt
1.2 Reagents: Ammonia Solvents: Methanol ,  Water ;  30 min, rt
Riferimento
Directed Evolution of a Fluorinase for Improved Fluorination Efficiency with a Non-native Substrate
Sun, Huihua; Yeo, Wan Lin; Lim, Yee Hwee; Chew, Xinying; Smith, Derek John; et al, Angewandte Chemie, 2016, 55(46), 14277-14280

(2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)oxolane-3,4-diol Raw materials

(2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)oxolane-3,4-diol Preparation Products

(2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)oxolane-3,4-diol Letteratura correlata

Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:892-48-8)5'-CHLORO-5'-DEOXYADENOSINE
sfd10496
Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta